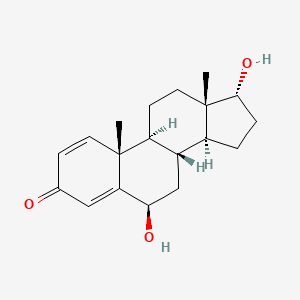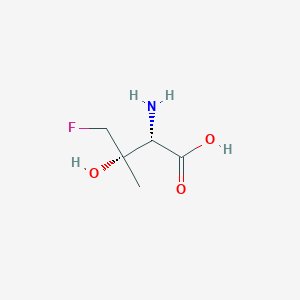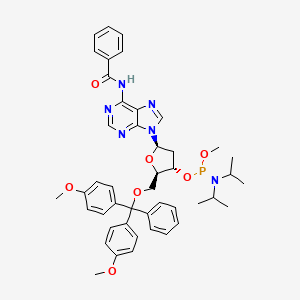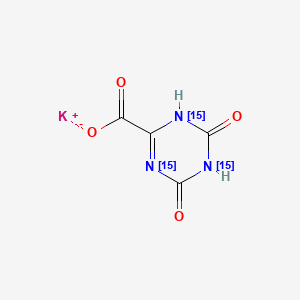
1,1-Biphenyl,4-ethoxy-3-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Biphenyl,4-ethoxy-3-fluoro- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethoxy group at the 4th position and a fluorine atom at the 3rd position on one of the phenyl rings. The biphenyl structure is known for its stability and versatility in various chemical reactions, making it a valuable compound in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Biphenyl,4-ethoxy-3-fluoro- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst like Pd(PPh3)4, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of 1,1-Biphenyl,4-ethoxy-3-fluoro- can be scaled up using continuous-flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactors in continuous-flow synthesis can significantly reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Biphenyl,4-ethoxy-3-fluoro- undergoes various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carbonyl group.
Reduction: The fluorine atom can be replaced by a hydrogen atom through reduction reactions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products:
Oxidation: Formation of 4-ethoxy-3-fluorobenzophenone.
Reduction: Formation of 1,1-Biphenyl,4-ethoxy-.
Substitution: Formation of 4-ethoxy-3-aminobiphenyl or 4-ethoxy-3-thiobiphenyl
Wissenschaftliche Forschungsanwendungen
1,1-Biphenyl,4-ethoxy-3-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of liquid crystals for display technologies and as an intermediate in the synthesis of agrochemicals .
Wirkmechanismus
The mechanism of action of 1,1-Biphenyl,4-ethoxy-3-fluoro- involves its interaction with specific molecular targets. The ethoxy and fluoro substituents can influence the compound’s electronic properties, making it a suitable candidate for binding to enzyme active sites or receptor proteins. The biphenyl core provides a rigid framework that can fit into hydrophobic pockets of target molecules, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- 1,1-Biphenyl,4-ethoxy-2,3-difluoro-
- 1,1-Biphenyl,4-methoxy-3-fluoro-
- 1,1-Biphenyl,4-ethoxy-3-chloro-
Comparison: 1,1-Biphenyl,4-ethoxy-3-fluoro- is unique due to the presence of both an ethoxy group and a fluorine atom, which impart distinct electronic and steric properties. Compared to its analogs, this compound may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and material science .
Eigenschaften
CAS-Nummer |
742086-21-1 |
|---|---|
Molekularformel |
C14H13FO |
Molekulargewicht |
216.25 g/mol |
IUPAC-Name |
1-ethoxy-2-fluoro-4-phenylbenzene |
InChI |
InChI=1S/C14H13FO/c1-2-16-14-9-8-12(10-13(14)15)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChI-Schlüssel |
FPKSRMJGPREREW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C2=CC=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![trisodium;2-[2-[6-[[4-(2-ethylanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]-1-oxo-3-sulfonatonaphthalen-2-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B15288288.png)




![4-amino-N-[(1R,2R,3S,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5R,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B15288302.png)
